molecular formula C28H22BrF3N2OS B2480308 2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one CAS No. 1022542-72-8

2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one

Cat. No. B2480308
CAS RN: 1022542-72-8
M. Wt: 571.46
InChI Key: XUSWLSGKVWEYDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, including bromination, sulfanylation, and condensation processes. For compounds similar to the one , researchers have developed methodologies involving the formation of heterocyclic structures and incorporating bromophenyl groups through various synthetic routes. For example, the synthesis of pyridine and pyrazolo[3,4-b]pyridine derivatives has been achieved by leveraging reactions that introduce bromophenyl groups into the molecular backbone, indicating a potential pathway for synthesizing compounds with similar structural frameworks (Quiroga et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one often features complex interactions, including hydrogen bonding and π-π interactions, which significantly influence their stability and reactivity. Studies have shown that these interactions can lead to the formation of dimers or more extensive molecular assemblies, which are crucial for understanding the compound's behavior in different environments (Nirmala et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving such compounds typically explore their reactivity towards nucleophiles, electrophiles, and other reagents. For instance, the bromophenyl group can participate in various substitution reactions, potentially leading to new compounds with altered physical or chemical properties. The sulfanyl group also offers sites for further chemical modifications, which can be exploited to synthesize derivatives with specific functionalities (Wangchun Xiang, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are influenced by the compound's molecular structure. These properties are essential for predicting the compound's behavior in different applications, from materials science to pharmaceuticals. X-ray crystallography and spectroscopic methods are commonly used to determine these properties and provide insights into the compound's stability under various conditions (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties of such a compound, including its reactivity, stability, and interactions with other molecules, are pivotal for its potential applications. Studies often focus on understanding how structural elements like the bromophenyl and sulfanyl groups affect these properties. These insights are critical for tailoring the compound for specific uses, whether in catalysis, as a building block for more complex molecules, or in electronic materials (Martins et al., 1998).

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis and Characterization : Research has demonstrated the synthesis and characterization of various chemical compounds with structural similarities to the requested compound, focusing on their chemical properties and potential applications. For example, the synthesis and properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing schiff base were investigated, highlighting potential applications in photodynamic therapy due to its solubility and photostability (Öncül, Öztürk, & Pişkin, 2022).

  • Crystallographic Studies : Crystal structure analysis of related compounds helps in understanding the molecular conformations and intermolecular interactions. For instance, a study on 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione revealed insights into the compound's crystal structure, indicating potential for material science applications (Xiang, 2009).

Biological and Medicinal Applications

  • Antibacterial Activity : Some derivatives of the requested compound have been explored for their antibacterial properties. For example, a study on pyridine chalcones including similar bromophenyl groups showed strong activity against various bacteria, suggesting potential for developing new antibacterial agents (Jasril et al., 2013).

  • Potential in Photodynamic Therapy : The photophysical properties of zinc(II) phthalocyanine derivatives with benzenesulfonamide have been studied, indicating their suitability for photocatalytic applications and potential use in photodynamic therapy, an alternative cancer treatment (Öncül, Öztürk, & Pişkin, 2021).

properties

IUPAC Name

2-(4-bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22BrF3N2OS/c1-27(2)14-24-22(25(35)15-27)13-23(17-3-6-19(29)7-4-17)34(24)20-8-10-21(11-9-20)36-26-12-5-18(16-33-26)28(30,31)32/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSWLSGKVWEYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)SC4=NC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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